Trimethylsulfonium chloride

Description

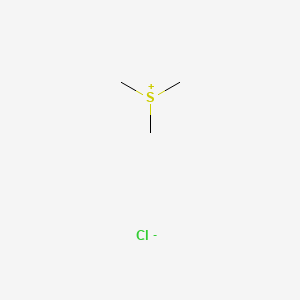

Trimethylsulfonium chloride (TMSC) is an organic compound with the formula (CH3)3S+Cl-. It is a colorless solid that is soluble in organic solvents and is used as an alkylating agent in organic synthesis. It is a common reagent in the preparation of various organosulfur compounds, including sulfonium salts, sulfoxides, and sulfones. In addition to being used in the laboratory, TMSC has been used in the pharmaceutical industry for the synthesis of various drugs.

Scientific Research Applications

Pharmacological Profile

Trimethylsulfonium, found in the midgut gland of the sea hare Aplysia brasiliana, has been studied for its effect on muscarinic and nicotinic acetylcholine receptors. It shows an ability to contract rat jejunum smooth muscle and frog rectus abdominis muscle through stimulation of nicotinic cholinoreceptors (Kerchove, Markus, Freitas, & Costa-Lotufo, 2002).

Crystal Structure in Chemical Compounds

Trimethylsulfonium is involved in the structural formation of various chemical compounds. For instance, trimethylsulfonium oxalatotriphenylstannate forms linear chains in its crystal structure, showing the potential for complex molecular arrangements (Ng, Das, Luo, & Mak, 1994).

Organic-Inorganic Hybrid Salts

In the field of materials science, trimethylsulfonium salts have been synthesized and analyzed for their structural properties. They form polymeric anions that contribute to three-dimensional frameworks, demonstrating applications in designing new materials (Liu & Kong, 2014).

Microbial Metabolism

Trimethylsulfonium-tetrahydrofolate methyltransferase, an enzyme found in soil microorganisms, shows an ability to metabolize trimethylsulfonium, which can be used as a sole carbon source. This indicates its role in microbial carbon cycles and potential biotechnological applications (Wagner, Lusty, Kung, & Rogers, 1966).

Interaction with Molecular Oxygen

The interaction between sulfonium salts, including trimethylsulfonium chloride, and molecular oxygen has been theoretically studied, providing insights into potential chemical reactions and mechanisms in atmospheric and environmental chemistry (Ohkubo & Yamabe, 1971).

Photolithography Applications

In the field of photolithography, trimethylsulfonium hydroxide has been used as a photodecomposable base, stabilizing latent images and enhancing the performance of photoresists in 193-nm lithography processes (Padmanaban, Bae, Cook, Kim, Klauck-Jacobs, Kudo, Rahman, Dammel, & Byers, 2000).

Ionic Liquid Clusters

The formation of ionic liquid clusters from trimethylsulfonium dicyanamide has been investigated, with potential implications for nanotechnology and material sciences, particularly in the development of ionic liquid nanotubes (Carper, Langenwalter, Nooruddin, Kullman, Gerhard, & Wasserscheid, 2009).

Optoelectronic Properties

Trimethylsulfonium lead triiodide, a hybrid halide perovskite, has been synthesized and characterized for its optoelectronic properties. Its stability and semiconductor behavior are of interest in the development of perovskite solar cells (Kaltzoglou, Stoumpos, Kontos, Manolis, Papadopoulos, Papadokostaki, Psycharis, Tang, Jung, Walsh, Kanatzidis, & Falaras, 2017).

Electrolyte in Supercapacitors

The ionic liquid trimethylsulfonium bis(trifluorosulfonimide) has been used as an electrolyte in carbon-based supercapacitors, demonstrating high conductivity and stability at elevated temperatures (Anouti, Timperman, el hilali, Boisset, & Galiano, 2012).

NMR Spectroscopy of Sulfonium Salts

Studies on the NMR spectra of sulfonium salts, including trimethylsulfonium, provide valuable information for understanding their chemical behavior and applications in spectroscopy and chemical analysis (Dickinson, Chesnut, & Quin, 2004).

properties

IUPAC Name |

trimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUGVJBQKGQQKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436373 | |

| Record name | Sulfonium, trimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylsulfonium chloride | |

CAS RN |

3086-29-1 | |

| Record name | Trimethylsulfonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, trimethyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLSULFONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PFK07NANJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary application of Trimethylsulfonium chloride in organic synthesis?

A1: Trimethylsulfonium chloride is widely used as a reagent for epoxidation reactions. It reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of a base, to form epoxides (oxiranes). [, , ] This reaction is particularly useful in synthesizing aryl and hetaryl-oxiranes, which are important intermediates in the production of various pharmaceuticals and agrochemicals. []

Q2: How does the solvent environment affect the reactivity of Trimethylsulfonium chloride?

A2: The choice of solvent significantly impacts Trimethylsulfonium chloride's reactivity. Studies using DFT calculations revealed that the formation of ion pairs between the Trimethylsulfonium cation and chloride anion is dependent on the solvent's permittivity (ε). [] In solvents with ε lower than 28, ion pairs form, while in solvents with higher ε, the reaction proceeds through free ions. Interestingly, while the formation of ion pairs doesn't alter the reaction's rate law, it significantly influences the kinetic solvent effect (KSE). [] This implies that KSE can differentiate between reactions initiated by free ions versus ion pairs, offering a nuanced understanding beyond standard kinetic analysis.

Q3: Can Trimethylsulfonium chloride be used in polymerization reactions?

A3: Yes, Trimethylsulfonium chloride plays a role in synthesizing monomers used in polymerization reactions. For instance, it facilitates the epoxidation of furfural to produce 2-furyloxirane (FO), a monomer typically derived from non-petroleum sources. [] This FO monomer can then undergo anionic polymerization. Notably, the addition of macrocyclic ethers, like 18-crown-6, as cocatalysts during the polymerization of FO significantly improves the reaction, yielding poly(2-furyloxirane) (PFO) with higher molecular weight and enhanced regioregularity. []

Q4: How do computational chemistry approaches contribute to our understanding of Trimethylsulfonium chloride?

A4: Computational methods provide valuable insights into Trimethylsulfonium chloride's behavior and reactivity. Density functional theory (DFT) calculations are used to investigate the solvent effects on its stability and reaction mechanisms. [] These calculations help elucidate the role of different reaction pathways, including SN1 and SN2 mechanisms, in various solvents. [] Furthermore, computational studies have explored the interaction of Trimethylsulfonium salts with molecular oxygen, suggesting potential implications for understanding their reactivity and stability in different environments. []

Q5: Are there efficient methods to predict the reaction pathways of Trimethylsulfonium chloride?

A6: Yes, constrained reduced-dimensionality algorithms have proven effective in mapping the reaction pathways of Trimethylsulfonium chloride, particularly in reactions involving significant conformational changes alongside bond breaking and formation. [] This computational method relies on strategically chosen internal coordinates, categorized as 'predictors' and 'correctors,' to navigate the potential energy surface efficiently. [] This approach allows researchers to locate transition states and predict reaction outcomes for complex reactions involving Trimethylsulfonium chloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)

![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)